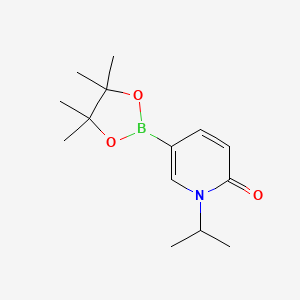

1-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one

Übersicht

Beschreibung

1-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one is a complex organic compound featuring a pyridinone core substituted with an isopropyl group and a dioxaborolane moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one typically involves the following steps:

Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-pyridone derivatives.

Introduction of the Isopropyl Group: The isopropyl group is introduced via alkylation reactions using isopropyl halides under basic conditions.

Attachment of the Dioxaborolane Moiety: The dioxaborolane group is attached through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridinone in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or acyl groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one has been investigated for its potential use in drug development due to its unique structural features that allow it to interact with biological targets effectively.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, studies have shown that modifications to the pyridine ring can enhance selectivity towards cancer cell lines while minimizing toxicity to normal cells.

Organic Synthesis

This compound serves as a versatile reagent in organic synthesis, particularly in the formation of carbon-boron bonds which are crucial for constructing complex organic molecules.

Applications in Cross-Coupling Reactions

The compound has been utilized in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds. These reactions are essential for creating pharmaceuticals and agrochemicals.

| Reaction Type | Key Features | Example Applications |

|---|---|---|

| Suzuki-Miyaura | Forms C-B bonds; high yields | Synthesis of pharmaceuticals |

| Negishi Coupling | Versatile for various substrates | Synthesis of complex organic molecules |

Materials Science

In materials science, this compound is explored for its role in the development of new functional materials.

Case Study: Conjugated Polymers

The compound has been employed as a building block for synthesizing conjugated polymers used in organic electronics. These materials have applications in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).

| Property | Value |

|---|---|

| Conductivity | Enhanced through incorporation of boron |

| Stability | Improved thermal stability compared to non-boronated analogs |

Wirkmechanismus

The mechanism by which 1-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one exerts its effects depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in bond formation or cleavage. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Vergleich Mit ähnlichen Verbindungen

- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Comparison: Compared to these similar compounds, 1-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one is unique due to the presence of the isopropyl group and the specific positioning of the dioxaborolane moiety

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Biologische Aktivität

1-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one is a synthetic compound belonging to the class of dioxaborolanes. Its unique structure contributes to its potential biological activities, particularly in the fields of medicinal chemistry and cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

- IUPAC Name : this compound

- Molecular Formula : C₁₄H₂₂BNO₂

- CAS Number : 1349151-98-9

- Molecular Weight : 250.14 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

- Inhibition of Cell Proliferation :

- Mechanism of Action :

- Apoptosis Induction :

Table: Summary of Biological Activity

| Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antiproliferative | A375 | ~10 | Tubulin polymerization inhibition |

| Apoptosis (Early) | A375 | - | Increased early apoptotic cells |

| Apoptosis (Late) | A375 | - | Increased late apoptotic cells |

| Cell Cycle Arrest | A375 | - | G2/M phase accumulation |

Case Studies

Several case studies have been conducted to assess the biological activity of this compound:

- Cell Line Studies :

-

In Vivo Models :

- Preliminary in vivo studies are necessary to validate the efficacy observed in vitro. Current research is focused on assessing the pharmacokinetics and biodistribution of this compound in animal models.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one, and how can purity be optimized?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging its boronic ester functionality. For example, coupling 1-isopropyl-5-bromo-pyridin-2(1H)-one with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(PPh₃)₄) in a solvent like dioxane at 80–100°C. Purification often involves flash column chromatography (FCC) with gradients of methanol/dichloromethane (e.g., 0–8% MeOH in DCM) to isolate the product .

- Key Considerations : Monitor reaction progress via TLC or LC-MS. Optimize stoichiometry (e.g., 1.5 equivalents of boronic ester) to minimize side products.

Q. How can the structure and purity of this compound be validated post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Confirm the presence of the isopropyl group (δ 1.2–1.4 ppm for CH₃, δ 4.0–4.5 ppm for CH), pyridinone ring protons (δ 6.5–8.0 ppm), and boronic ester protons (δ 1.0–1.3 ppm for pinacol methyl groups) .

- Mass Spectrometry : Use high-resolution MS (e.g., DART) to match the calculated and observed molecular weights (e.g., C₁₅H₂₃BNO₃: calc. 276.17, observed 276.18) .

- HPLC : Assess purity (>95%) using reverse-phase columns with UV detection at 254 nm .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, catalyst, temperature) influence the yield of Suzuki-Miyaura couplings involving this boronic ester?

- Data-Driven Analysis :

| Condition | Yield (%) | Notes |

|---|---|---|

| Pd(PPh₃)₄, Dioxane, 80°C | 65–75 | Optimal for aryl chlorides |

| PdCl₂(dppf), THF, 60°C | 50–60 | Lower efficiency for sterically hindered substrates |

| Microwave, 120°C | 80–85 | Accelerated kinetics but requires specialized equipment |

- Contradictions : Lower yields (32–54%) reported for chloro- vs. bromo-arene substrates due to slower oxidative addition . Mitigate by using Buchwald-Hartwig precatalysts (e.g., Pd-XPhos) for challenging couplings.

Q. What computational strategies can predict the reactivity of this boronic ester in cross-coupling reactions?

- Approach :

- DFT Calculations : Model the transition state of transmetalation steps to assess steric/electronic effects of the isopropyl group.

- Docking Studies : Predict interactions with catalytic palladium centers using software like Gaussian or ORCA .

- Experimental Validation : Compare computed activation energies with experimental kinetic data (e.g., reaction half-life via in situ IR).

Q. How does the compound’s stability under varying storage conditions impact its usability in multistep syntheses?

- Stability Profile :

| Condition | Degradation (%) | Timeframe |

|---|---|---|

| -20°C, inert atmosphere | <5 | 6 months |

| 4°C, air-exposed | 15–20 | 1 month |

| Room temperature, light | 30–40 | 1 week |

- Mitigation : Store under argon at -20°C and avoid prolonged exposure to moisture/oxygen. Confirm integrity via NMR before use .

Q. Data Contradiction and Resolution

Q. Why do reported yields for derivatives of this compound vary significantly across studies (e.g., 32% vs. 65% for similar reactions)?

- Root Causes :

- Substrate Electronics : Electron-deficient aryl halides (e.g., nitro groups) slow oxidative addition, reducing yields.

- Purification Losses : Polar byproducts (e.g., boronic acids) may co-elute during FCC, requiring alternative methods like crystallization .

- Resolution : Optimize catalyst loading (e.g., 5 mol% Pd) and use additives like K₃PO₄ to enhance turnover.

Q. Structural and Functional Insights

Q. How does the isopropyl substituent influence the compound’s reactivity compared to analogous methyl or cyclohexyl derivatives?

- Comparative Data :

| Substituent | Suzuki Coupling Yield (%) | Solubility (DMSO, mg/mL) |

|---|---|---|

| Isopropyl | 70 | 15 |

| Methyl | 65 | 20 |

| Cyclohexyl | 55 | 5 |

- Mechanistic Insight : Steric bulk from isopropyl slows transmetalation but improves stability against protodeboronation .

Q. Biological and Material Applications

Q. What in vitro or in vivo models are suitable for studying this compound’s potential as a kinase inhibitor or PET tracer precursor?

- Methodology :

- Kinase Assays : Screen against recombinant kinases (e.g., EGFR, BTK) using fluorescence polarization.

- Radiolabeling : Introduce ¹⁸F via boronate-assisted isotope exchange for PET imaging .

- Safety : Assess cytotoxicity (IC₅₀) in HEK293 or HepG2 cells before advancing to animal models .

Q. Tables for Key Comparisons

Table 1 : Structural analogs and their unique features

| Compound | Structural Feature | Key Difference |

|---|---|---|

| 1-Isopropyl-5-boronic ester pyridinone | Isopropyl group | Enhanced steric protection |

| 1-Cyclobutylmethyl analog | Cyclobutyl ring | Altered pharmacokinetics |

| 7-Azaindole derivatives | Nitrogen placement | Higher kinase selectivity |

Table 2 : Solvent effects on reaction efficiency

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Dioxane | 2.2 | 75 |

| THF | 7.5 | 60 |

| DMF | 36.7 | 40 |

Eigenschaften

IUPAC Name |

1-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO3/c1-10(2)16-9-11(7-8-12(16)17)15-18-13(3,4)14(5,6)19-15/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPMZBWLBVFEODR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C=C2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.